molecular formula C4H11NO3 B145349 2-Amino-2-(hydroxymethyl)propane-1,3-diol CAS No. 126850-03-1

2-Amino-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B145349
CAS No.: 126850-03-1
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
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Description

2-Amino-2-(hydroxymethyl)propane-1,3-diol, also known as 2-amino-2-(hydroxymethyl)-1,3-propanediol, is an organic compound with the chemical formula C₄H₁₁NO₃. It is widely used in various fields, including medicine, biochemistry, and industrial applications. This compound is known for its buffering capacity, making it a valuable component in many formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(hydroxymethyl)propane-1,3-diol can be synthesized through several methods. One common method involves the reaction of formaldehyde with ammonia and glycerol. The reaction typically occurs under basic conditions, leading to the formation of tromethamine. Another method involves the reaction of nitromethane with formaldehyde and subsequent reduction of the resulting nitro compound.

Industrial Production Methods

In industrial settings, tromethamine is produced through large-scale chemical synthesis. The process involves the reaction of formaldehyde, ammonia, and glycerol in the presence of a catalyst. The reaction mixture is then subjected to purification steps to obtain high-purity tromethamine suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(hydroxymethyl)propane-1,3-diol undergoes several types of chemical reactions, including:

    Condensation Reactions: this compound can react with aldehydes and ketones to form imines or Schiff bases.

    Complexation Reactions: this compound can form complexes with metal ions, which is useful in various analytical and industrial applications.

Common Reagents and Conditions

    Aldehydes and Ketones: Used in condensation reactions to form imines.

    Metal Ions: Used in complexation reactions to form stable complexes.

Major Products Formed

    Imines: Formed from condensation reactions with aldehydes and ketones.

    Metal Complexes: Formed from reactions with metal ions.

Scientific Research Applications

2-Amino-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:

    Biochemistry: Used as a buffering agent in various biochemical assays and experiments.

    Medicine: Used to correct metabolic acidosis and as a component in certain pharmaceutical formulations.

    Industrial Applications: Used as an emulsifying agent in cosmetic formulations and as a stabilizer in various industrial processes.

Mechanism of Action

2-Amino-2-(hydroxymethyl)propane-1,3-diol acts as a proton acceptor, which allows it to neutralize acids and maintain pH stability in various systems. In medical applications, it helps correct metabolic acidosis by binding to hydrogen ions and forming bicarbonate, which neutralizes excess acid in the body.

Comparison with Similar Compounds

2-Amino-2-(hydroxymethyl)propane-1,3-diol is often compared with other buffering agents such as tris(hydroxymethyl)aminomethane (TRIS) and triethanolamine. While all these compounds serve as buffers, tromethamine is unique due to its specific molecular structure, which provides distinct buffering capacities and reactivity profiles.

Similar Compounds

  • Tris(hydroxymethyl)aminomethane (TRIS)
  • Triethanolamine

This compound stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Source PubChem
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InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
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Molecular Formula

C4H11NO3
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DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
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Molecular Weight

121.14 g/mol
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Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
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Boiling Point

219-220 °C at 10 mm Hg
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Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
Record name TROMETHAMINE
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Vapor Pressure

0.000022 [mmHg]
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Mechanism of Action

Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...
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Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS No.

77-86-1
Record name Tris(hydroxymethyl)aminomethane
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Melting Point

171-172 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(hydroxymethyl)propane-1,3-diol
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2-Amino-2-(hydroxymethyl)propane-1,3-diol
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Reactant of Route 5
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Reactant of Route 6
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